(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
The compound “(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one” is a complex organic molecule that features multiple functional groups, including an indole, a thiazolo-triazine, and various methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole and thiazolo-triazine rings, followed by their coupling. Typical reaction conditions might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiazolo-Triazine Ring: This might involve the cyclization of a thioamide with a hydrazine derivative.
Coupling Reactions: The final step would involve coupling the indole and thiazolo-triazine rings, possibly through a condensation reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to increase reaction efficiency.
Flow Chemistry: Employing continuous flow reactors to improve reaction control and scalability.
Purification: Utilizing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for synthesizing more complex molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It might be explored as a lead compound for developing new pharmaceuticals.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Molecular Targets: It might interact with enzymes, receptors, or DNA.
Pathways Involved: The compound could modulate specific biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan or serotonin.
Thiazolo-Triazine Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Structural Complexity: The combination of indole and thiazolo-triazine rings with multiple methyl groups makes this compound unique.
Its unique structure might confer specific properties that are not present in similar compounds, making it valuable for certain applications.
Properties
Molecular Formula |
C23H22N4O2S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(7Z)-7-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H22N4O2S/c1-12-5-13(2)8-16(7-12)26-10-24-23-27(11-26)22(29)20(30-23)18-17-9-14(3)6-15(4)19(17)25-21(18)28/h5-9H,10-11H2,1-4H3,(H,25,28)/b20-18- |
InChI Key |
BWQGFVMYYVTMPW-ZZEZOPTASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=CC(=CC(=C5NC4=O)C)C)/S3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)C(=C4C5=CC(=CC(=C5NC4=O)C)C)S3)C |
Origin of Product |
United States |
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